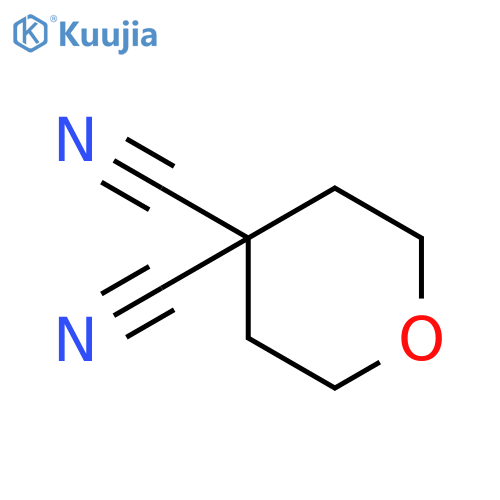

Cas no 111511-90-1 (Tetrahydropyran-4,4-dicarbonitrile)

111511-90-1 structure

商品名:Tetrahydropyran-4,4-dicarbonitrile

Tetrahydropyran-4,4-dicarbonitrile 化学的及び物理的性質

名前と識別子

-

- Tetrahydropyran-4,4-dicarbonitrile

- DIHYDRO-2H-PYRAN-4,4(3H)-DICARBONITRILE

- oxane-4,4-dicarbonitrile

- tetrahydro-4H-Pyran-4,4-dicarbonitrile

- Tetrahydropyran-4,4-

- AS-43670

- STL557181

- BBL103371

- Tetrahydro-pyran-4,4-dicarbonitrile

- CS-0007928

- AKOS022341730

- DTXSID40561428

- J-002594

- MFCD19313175

- 111511-90-1

- DB-299279

- SCHEMBL1192072

- 4H-Pyran-4,4-dicarbonitrile, tetrahydro-

- BZWZQQPETNQTFG-UHFFFAOYSA-N

-

- MDL: MFCD19313175

- インチ: InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2

- InChIKey: BZWZQQPETNQTFG-UHFFFAOYSA-N

- ほほえんだ: C1COCCC1(C#N)C#N

計算された属性

- せいみつぶんしりょう: 136.063662883g/mol

- どういたいしつりょう: 136.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 56.8Ų

Tetrahydropyran-4,4-dicarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0990617-5g |

dihydro-2H-pyran-4,4(3H)-dicarbonitrile |

111511-90-1 | 95% | 5g |

$700 | 2024-08-02 | |

| TRC | T293985-10000mg |

Tetrahydropyran-4,4-dicarbonitrile |

111511-90-1 | 10g |

$1533.00 | 2023-05-17 | ||

| TRC | T293985-1000mg |

Tetrahydropyran-4,4-dicarbonitrile |

111511-90-1 | 1g |

$207.00 | 2023-05-17 | ||

| A2B Chem LLC | AE15043-1g |

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile |

111511-90-1 | 95% | 1g |

$433.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y0990617-5g |

dihydro-2H-pyran-4,4(3H)-dicarbonitrile |

111511-90-1 | 95% | 5g |

$1000 | 2025-02-25 | |

| eNovation Chemicals LLC | Y0990617-5g |

dihydro-2H-pyran-4,4(3H)-dicarbonitrile |

111511-90-1 | 95% | 5g |

$1000 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077929-1g |

Tetrahydro-4H-pyran-4,4-dicarbonitrile |

111511-90-1 | 95+% | 1g |

¥1555.00 | 2024-08-09 | |

| Chemenu | CM181739-1g |

Tetrahydropyran-4,4-dicarbonitrile |

111511-90-1 | 95% | 1g |

$456 | 2021-08-05 | |

| Apollo Scientific | OR480742-5g |

Tetrahydropyran-4,4-dicarbonitrile |

111511-90-1 | 95% | 5g |

£593.00 | 2025-02-20 | |

| TRC | T293985-1g |

Tetrahydropyran-4,4-dicarbonitrile |

111511-90-1 | 1g |

$ 170.00 | 2022-06-02 |

Tetrahydropyran-4,4-dicarbonitrile 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

111511-90-1 (Tetrahydropyran-4,4-dicarbonitrile) 関連製品

- 4295-99-2(tetrahydropyran-4-carbonitrile)

- 68551-17-7(Isoalkanes, C10-13)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 857369-11-0(2-Oxoethanethioamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬